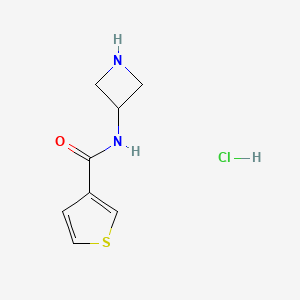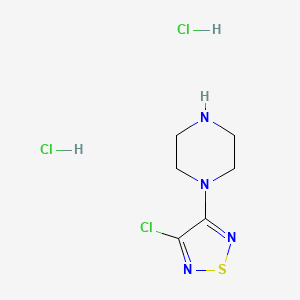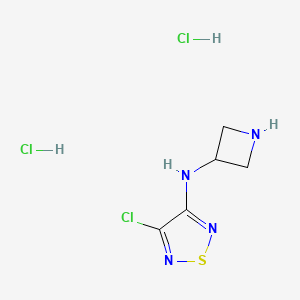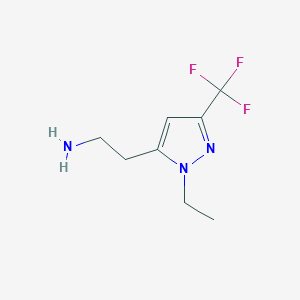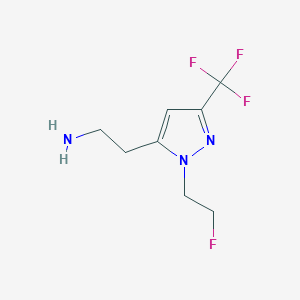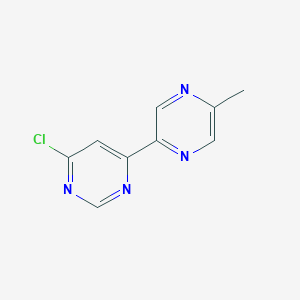
4-Chloro-6-(5-methylpyrazin-2-yl)pyrimidine
Descripción general
Descripción
Synthesis Analysis
While specific synthesis methods for “4-Chloro-6-(5-methylpyrazin-2-yl)pyrimidine” were not found, there are general methods for the synthesis of pyrimidines described in the literature . These methods often involve the reaction of amines with carbonyl compounds followed by cyclization .Molecular Structure Analysis
The molecular structure of “4-Chloro-6-(5-methylpyrazin-2-yl)pyrimidine” consists of a pyrimidine ring which is a six-membered ring with two nitrogen atoms. It also has a pyrazine ring, which is a six-membered ring with two nitrogen atoms, attached to it .Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
A novel series of pyrazolopyrimidines derivatives including 4-Chloro-6-(5-methylpyrazin-2-yl)pyrimidine derivatives were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. The structure-activity relationship (SAR) was discussed, exploring the potential of these derivatives in cancer treatment and inflammation management due to their 5-lipoxygenase inhibition properties (Rahmouni et al., 2016).
Pharmacological Properties
A series of 4-piperazinopyrimidines bearing a methylthio substituent in the 5 position of the pyrimidine ring, which includes derivatives of 4-Chloro-6-(5-methylpyrazin-2-yl)pyrimidine, were synthesized and displayed a promising profile including antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties (Mattioda et al., 1975).
Potentiation by Inhibition of Drug Degradation
The administration of 4-Chloro-6-(5-methylpyrazin-2-yl)pyrimidine derivatives was studied for their effect on potentiation of certain drugs by inhibiting their metabolic degradation. This was particularly noted in the potentiation of 6-mercaptopurine and related compounds in cancer treatments (Elion et al., 1963).
Structural and Hydrogen Bonding Studies
Pyrimidines, including 4-Chloro-6-(5-methylpyrazin-2-yl)pyrimidine, were investigated for their crystal structure, showcasing the importance of hydrogen bonding and molecular recognition processes in the targeted drug action of pharmaceuticals containing pyrimidine functionalities (Rajam et al., 2017).
Intramolecular Hydrogen Bonding
The conformational preferences of pyrimidine derivatives, including 4-Chloro-6-(5-methylpyrazin-2-yl)pyrimidine, were analyzed in relation to intramolecular hydrogen bonding, highlighting their significance in the biological activity and molecular recognition processes (Dodin et al., 1979).
Propiedades
IUPAC Name |
2-(6-chloropyrimidin-4-yl)-5-methylpyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN4/c1-6-3-12-8(4-11-6)7-2-9(10)14-5-13-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRODUXMNTYCTNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(5-methylpyrazin-2-yl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboximidamide](/img/structure/B1492024.png)

